molecular formula C14H22N2O B1292572 (R)-4-benzyl-1-hydroxyethyl-2-methyl piperazin

(R)-4-benzyl-1-hydroxyethyl-2-methyl piperazin

Cat. No.: B1292572
M. Wt: 234.34 g/mol
InChI Key: BSXKSUBUBVVTHB-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-4-benzyl-1-hydroxyethyl-2-methyl piperazin is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound features a piperazine ring substituted with a benzyl group and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-4-benzyl-1-hydroxyethyl-2-methyl piperazin typically involves the reaction of 4-benzylpiperazine with an appropriate alkylating agent. One common method is the alkylation of 4-benzylpiperazine with ethylene oxide under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

(R)-4-benzyl-1-hydroxyethyl-2-methyl piperazin can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different piperazine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzyl ketone or benzyl aldehyde derivatives.

    Reduction: Formation of various reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine compounds with different functional groups.

Scientific Research Applications

(R)-4-benzyl-1-hydroxyethyl-2-methyl piperazin has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of (R)-4-benzyl-1-hydroxyethyl-2-methyl piperazin involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the piperazine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-benzylpiperazine: Lacks the hydroxyl group, making it less versatile in chemical reactions.

    2-methylpiperazine: Lacks the benzyl group, resulting in different biological activities.

    N-benzylpiperazine: Similar structure but different substitution pattern, leading to varied properties.

Uniqueness

(R)-4-benzyl-1-hydroxyethyl-2-methyl piperazin is unique due to the presence of both the benzyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

2-[(2R)-4-benzyl-2-methylpiperazin-1-yl]ethanol

InChI

InChI=1S/C14H22N2O/c1-13-11-15(7-8-16(13)9-10-17)12-14-5-3-2-4-6-14/h2-6,13,17H,7-12H2,1H3/t13-/m1/s1

InChI Key

BSXKSUBUBVVTHB-CYBMUJFWSA-N

Isomeric SMILES

C[C@@H]1CN(CCN1CCO)CC2=CC=CC=C2

Canonical SMILES

CC1CN(CCN1CCO)CC2=CC=CC=C2

Origin of Product

United States

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